4,6-Dimethyl-2-(6-methylcyclohex-3-en-1-yl)-1,3-dioxane
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Overview
Description
4,6-Dimethyl-2-(6-methylcyclohex-3-en-1-yl)-1,3-dioxane is an organic compound characterized by its dioxane ring structure and the presence of a methylcyclohexene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-(6-methylcyclohex-3-en-1-yl)-1,3-dioxane typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization Reactions: Utilizing dioxane precursors and cyclohexene derivatives.
Catalysts and Solvents: Employing specific catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Batch or Continuous Processes: Depending on the scale of production.
Purification Techniques: Such as distillation or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2-(6-methylcyclohex-3-en-1-yl)-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: Leading to the formation of oxidized derivatives.
Reduction: Producing reduced forms of the compound.
Substitution: Where functional groups on the dioxane or cyclohexene rings are replaced.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used, leading to a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigating its pharmacological properties and potential therapeutic uses.
Industry: Utilization in the production of materials or as an intermediate in chemical processes.
Mechanism of Action
The mechanism by which 4,6-Dimethyl-2-(6-methylcyclohex-3-en-1-yl)-1,3-dioxane exerts its effects would involve interactions with specific molecular targets. This could include:
Enzyme Inhibition or Activation: Affecting biochemical pathways.
Receptor Binding: Modulating cellular responses.
Pathways Involved: Detailed studies would be required to elucidate the exact pathways.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2-(cyclohex-3-en-1-yl)-1,3-dioxane: Lacking the methyl group on the cyclohexene ring.
4,6-Dimethyl-2-(6-methylcyclohex-3-en-1-yl)-1,3-dioxolane: Featuring a dioxolane ring instead of dioxane.
Uniqueness
4,6-Dimethyl-2-(6-methylcyclohex-3-en-1-yl)-1,3-dioxane is unique due to its specific structural configuration, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
6976-71-2 |
---|---|
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
4,6-dimethyl-2-(6-methylcyclohex-3-en-1-yl)-1,3-dioxane |
InChI |
InChI=1S/C13H22O2/c1-9-6-4-5-7-12(9)13-14-10(2)8-11(3)15-13/h4-5,9-13H,6-8H2,1-3H3 |
InChI Key |
HWTIAGFHDHHODG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC=CCC1C2OC(CC(O2)C)C |
Origin of Product |
United States |
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